2,8-Difluoro-5,11-bis(triethylsilylethynyl)anthradithiophene (diF-TES-ADT) is a small-molecule organic semiconductor that has garnered significant attention for its potential in high-performance organic electronic devices. [] Its popularity stems from several advantageous characteristics:
2,8-Difluoro-5,11-bis(triethylsilylethynyl)anthradithiophene is a significant organic semiconductor compound used primarily in the fabrication of organic thin-film transistors. This compound is notable for its high charge mobility and stability, making it a valuable material in flexible electronics and optoelectronic devices. The compound's unique structure and properties have led to extensive research and application in organic electronics.
2,8-Difluoro-5,11-bis(triethylsilylethynyl)anthradithiophene falls under the category of organic semiconductors. It is classified as a small molecule due to its relatively low molecular weight compared to polymers used in similar applications. Its chemical structure features fluorine substitutions that enhance its electronic properties.
The synthesis of 2,8-Difluoro-5,11-bis(triethylsilylethynyl)anthradithiophene typically involves several key steps:
Technical details regarding the reaction conditions, such as temperature, solvent choice, and catalyst specifics, are crucial for optimizing yield and purity during synthesis .
The molecular structure of 2,8-Difluoro-5,11-bis(triethylsilylethynyl)anthradithiophene can be described as follows:
The molecular formula is C34H36F2S2Si2, with a molecular weight of approximately 606.79 g/mol. Its structural representation includes multiple conjugated double bonds that contribute to its semiconducting properties .
The primary chemical reactions involving 2,8-Difluoro-5,11-bis(triethylsilylethynyl)anthradithiophene include:
The Sonogashira coupling typically requires a palladium catalyst (e.g., Pd(PPh3)4), a base (such as triethylamine), and an appropriate solvent (like toluene or DMF). Reaction conditions such as temperature and time are critical for achieving optimal yields .
In organic thin-film transistors, 2,8-Difluoro-5,11-bis(triethylsilylethynyl)anthradithiophene operates primarily through:
Studies have shown that devices utilizing this compound can achieve high charge mobility values exceeding 1 cm²/V·s under optimal conditions .
Relevant analyses indicate that this compound maintains structural integrity under operational conditions typical for organic electronics .
2,8-Difluoro-5,11-bis(triethylsilylethynyl)anthradithiophene has found applications in:
Research continues to explore its potential in enhancing device performance and expanding applications within organic electronics .
The synthesis of 2,8-difluoro-5,11-bis(triethylsilylethynyl)anthradithiophene (diF-TES-ADT) employs multi-step solution-phase protocols designed to balance reactivity, yield, and crystallinity control. A critical first step involves constructing the fluorinated anthradithiophene core via cyclization reactions of fluorinated thiophene precursors, typically using lithiation at -78°C for regioselective functionalization [3]. Subsequent steps attach triethylsilylethynyl groups via Sonogashira coupling, leveraging palladium catalysis to form C–C bonds between terminal alkynes and halogenated ADT intermediates. This reaction occurs under inert atmospheres with copper(I) iodide co-catalysis, achieving yields of 70–85% [3] [9].
Solvent selection profoundly impacts morphology and electronic performance. High-boiling-point solvents like mesitylene (b.p. 165°C) or chlorobenzene (b.p. 131°C) enable slow crystallization, fostering large, interconnected domains essential for charge transport. Studies confirm that mesitylene outperforms chlorinated alternatives (e.g., chloroform) by reducing dewetting on polymer dielectrics and enhancing grain sizes up to 100 µm [9]. Post-deposition solvent vapor annealing (SVA) in tetrahydrofuran or dichloromethane further optimizes molecular packing, transforming amorphous films into spherulitic crystals with mobilities exceeding 1.5 cm²/V·s in organic field-effect transistors (OFETs) [7] [9]. Thermal annealing at 80°C for 60 minutes represents an optimal balance, as higher temperatures induce film cracking, while shorter durations yield incomplete crystallization [10].
Table 1: Solvent Optimization for diF-TES-ADT Processing
Solvent | Boiling Point (°C) | Key Advantages | Device Mobility (cm²/V·s) |
---|---|---|---|
Mesitylene | 165 | Slow evaporation, large grains | 1.0–1.5 |
Chlorobenzene | 131 | Moderate crystallization control | 0.5–0.8 |
Toluene | 111 | Rapid evaporation, small grains | 0.1–0.3 |
Chloroform | 61 | Dewetting issues, poor film uniformity | <0.1 |
The strategic addition of fluorine atoms at the 2 and 8 positions of the anthradithiophene core induces profound electronic and structural changes. Fluorine’s high electronegativity lowers the highest occupied molecular orbital (HOMO) level by ~0.3 eV compared to non-fluorinated TES-ADT, enhancing oxidative stability and reducing trap densities in OFETs [2] [6]. This suppresses hole trapping by environmental species (e.g., O₂ or H₂O), enabling current modulation ratios >10⁷ in phototransistors [2].
Crystallographically, fluorine-driven intermolecular interactions enable denser π-π stacking. Fluorine-fluorine (F–F) and fluorine-sulfur (F–S) contacts shorten intermolecular distances to 3.3–3.5 Å, compared to 3.7 Å in non-fluorinated analogs [3] [9]. This tight packing, confirmed via X-ray diffraction, creates a "brick wall" arrangement with enhanced orbital overlap. Consequently, diF-TES-ADT exhibits four distinct polymorphs (α, β, γ, δ), with the α-phase (triclinic P-1 space group, a = 7.0493 Å, b = 7.9236 Å, c = 16.025 Å) demonstrating the highest hole mobility (6 cm²/V·s in single crystals) [3] [7]. Thermal analysis reveals phase transitions at 135–137°C (α→β) and 153–155°C (β→melting), underscoring the role of fluorination in stabilizing high-performance phases [3].
Table 2: Impact of Fluorination on diF-TES-ADT Properties
Property | diF-TES-ADT | Non-Fluorinated TES-ADT | Change |
---|---|---|---|
HOMO Level (eV) | -5.4 | -5.1 | ↓ 0.3 eV |
π-π Stacking Distance (Å) | 3.3–3.5 | 3.7 | ↓ 0.2–0.4 Å |
Oxidation Potential | Increased by 100 mV | Baseline | ↑ Enhanced stability |
Phase Stability | 4 polymorphs, stable to 135°C | 2 polymorphs, degrades <100°C | ↑ Thermal resilience |
Functionalization of the ADT core with triethylsilylethynyl groups relies on palladium-catalyzed cross-coupling, with Sonogashira reactions being the cornerstone. This process couples 2,8-difluoro-5,11-dibromoanthradithiophene with triethylsilylacetylene under Pd(PPh₃)₄/CuI catalysis in amine solvents (e.g., diisopropylamine). The reaction proceeds at 60–80°C, achieving near-quantitative bromine substitution while preserving fluorines [3] [9]. Key to scalability is suppressing homocoupling byproducts, accomplished by degassing reagents and maintaining precise stoichiometric acetylene-to-bromide ratios (2.2:1) [3].
Ligand-free methodologies have emerged to minimize purification complexity. Recent approaches utilize Pd₂(dba)₃ with tri-o-tolylphosphine ligands, reducing Pd leaching and enabling catalyst loads <1 mol% [3]. Post-functionalization, the triethylsilyl groups serve dual roles: (1) steric stabilization to prevent π-aggregation during processing, and (2) solubility enhancement (up to 50 mg/mL in toluene) for inkjet printing [3] [8]. The ethynyl linkages also enable further derivatization—e.g., via desilylation to terminal alkynes for subsequent click chemistry—making diF-TES-ADT a versatile platform for copolymer synthesis [9].
Blending diF-TES-ADT with insulating polymers (e.g., polystyrene) leverages in situ crystallization during spin-coating. Vertical phase segregation concentrates diF-TES-ADT at the dielectric interface, forming percolating pathways with mobilities >2 cm²/V·s at 30–40 wt% semiconductor loading [9]. This approach bypasses traditional lithography, enabling large-area OFET fabrication with Ion/Ioff >10⁵ [9].
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